molecular formula C27H33FN8 B6175993 N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[2-methyl-3-(propan-2-yl)-2H-indazol-5-yl]pyrimidin-2-amine CAS No. 1868086-40-1

N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[2-methyl-3-(propan-2-yl)-2H-indazol-5-yl]pyrimidin-2-amine

Cat. No.: B6175993
CAS No.: 1868086-40-1
M. Wt: 488.6 g/mol
InChI Key: RLRQXKXWZNPYRB-UHFFFAOYSA-N
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Description

N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[2-methyl-3-(propan-2-yl)-2H-indazol-5-yl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a fluorine atom at position 5, a 2-methyl-3-(propan-2-yl)-2H-indazol-5-yl group at position 4, and a pyridin-2-amine moiety at position 2. The pyridine ring is further functionalized with a 4-ethylpiperazine group via a methylene linker. The compound has been formally recognized in the International Nonproprietary Names for Pharmaceutical Substances (INN), underscoring its pharmaceutical relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eciruciclib involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of pyrimidine and indazole derivatives, followed by their coupling and subsequent functionalization. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the desired product yield .

Industrial Production Methods: Industrial production of Eciruciclib follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography. The production is carried out under stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Eciruciclib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .

Scientific Research Applications

Clinical Applications

Breast Cancer Treatment

Abemaciclib is primarily approved for the treatment of advanced or metastatic hormone receptor-positive breast cancer. It is often used in combination with aromatase inhibitors or estrogen receptor antagonists.

Clinical Trials Overview

Trial NamePhaseIndicationResults Summary
MONARCH 1IIHR-positive breast cancerDemonstrated significant improvement in progression-free survival (PFS) compared to standard therapy .
MONARCH 2IIIHR-positive breast cancerShowed a median PFS of 16.4 months with combination therapy .
MONARCH 3IIIHR-positive breast cancerImproved PFS of 20.3 months when combined with letrozole .

Pharmacokinetics

Absorption and Distribution

Abemaciclib is administered orally and exhibits extensive distribution in tissues, with a volume of distribution of approximately 1000 L. Its bioavailability is around 50%, and it reaches peak plasma concentrations within 1 to 4 hours post-administration.

Metabolism

The drug undergoes hepatic metabolism primarily via CYP3A4, leading to several metabolites, some of which are active.

Side Effects and Management

Common side effects associated with Abemaciclib include:

  • Diarrhea : Often managed with loperamide.
  • Fatigue : Monitoring and supportive care are essential.
  • Neutropenia : Regular blood counts are necessary to manage potential complications.

Ongoing Studies

Study NamePhaseFocus Area
LY2835219 + PembrolizumabIINSCLC
Combination with chemotherapyIIIVarious solid tumors

Mechanism of Action

Eciruciclib exerts its effects by inhibiting the activity of cyclin-dependent kinases, which are crucial for cell cycle progression. By binding to the active site of these kinases, Eciruciclib prevents their interaction with cyclins, thereby halting cell cycle progression and inducing apoptosis in cancer cells. The primary molecular targets include CDK2, CDK4, and CDK6, which are often overactive in various cancers .

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related molecules, emphasizing substituent effects, kinase selectivity, and pharmacokinetic properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Kinase Targets Potency (IC50/Ki) Oral Bioavailability Reference ID
Target Compound Pyrimidine 5-Fluoro, 4-(2-methyl-3-(propan-2-yl)indazol-5-yl), 2-(pyridin-2-amine with 4-ethylpiperazine) Likely Aurora kinases, c-Src Not reported Not reported
N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives (e.g., CYC116 ) Pyrimidine 4-(Thiazol-5-yl), para-substituted aniline Aurora A/B 8–9 nM (Aurora A/B) Yes
AZD0530 (Quinazoline derivative) Quinazoline 7-[2-(4-Methylpiperazin-1-yl)ethoxy], 5-(tetrahydro-2H-pyran-4-yloxy) c-Src, Abl <10 nM Yes (t½ = 40 h)
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (Compound 235 ) Pyrimidine 5-(4-Methylpiperazin-1-yl) Kinase (unspecified) Not reported Not reported
LY2784544 (Imidazo[1,2-b]pyridazine) Imidazo[1,2-b]pyridazine Morpholinomethyl, 4-chloro-2-fluorobenzyl JAK2 <10 nM Not reported

Key Findings

Structural Similarities: The target compound shares a pyrimidine core with CYC116 (Aurora kinase inhibitor) and Compound 235, but its indazole and 4-ethylpiperazine substituents differentiate it .

Functional Differences: CYC116 achieves nanomolar potency against Aurora kinases due to its para-substituted aniline, a feature absent in the target compound . AZD0530 demonstrates oral bioavailability (t½ = 40 h), a critical advantage for clinical use, whereas pharmacokinetic data for the target compound remain unreported . The fluorine atom at position 5 in the target compound may enhance metabolic stability compared to non-fluorinated analogs like Compound 235 .

Kinase Selectivity :

  • The indazole moiety in the target compound is structurally distinct from the thiazole in CYC116 or the quinazoline in AZD0530 , which may confer unique binding interactions with kinase ATP pockets .
  • Piperazine-containing compounds (e.g., AZD0530 , target compound) often target tyrosine kinases (e.g., c-Src), while LY2784544 inhibits JAK2, highlighting substituent-driven selectivity .

Biological Activity

N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[2-methyl-3-(propan-2-yl)-2H-indazol-5-yl]pyrimidin-2-amine, commonly referred to as Abemaciclib (LY2835219), is a potent and selective inhibitor of cyclin-dependent kinases (CDK) 4 and 6. This compound has garnered significant attention in cancer research due to its role in regulating the cell cycle and its therapeutic potential in various malignancies.

Basic Information

PropertyValue
Molecular Formula C27H32F2N8
Molecular Weight 506.59 g/mol
CAS Number 1231929-97-7
IUPAC Name This compound

Abemaciclib functions primarily by inhibiting the activity of CDK4 and CDK6, proteins that are crucial for the progression of the cell cycle from the G1 phase to the S phase. By blocking these kinases, Abemaciclib effectively halts cell division, leading to reduced proliferation of cancer cells, particularly in hormone receptor-positive breast cancer.

Key Mechanisms

  • Cell Cycle Arrest : Inhibition of CDK4/6 prevents phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest.
  • Apoptosis Induction : Disruption of cell cycle progression can trigger apoptotic pathways in susceptible cancer cells.
  • Tumor Microenvironment Modulation : Abemaciclib may also affect the tumor microenvironment by altering cytokine profiles and immune responses.

Antitumor Efficacy

Abemaciclib has shown promising results in various clinical trials, particularly for breast cancer treatment. The drug is approved for use in combination with endocrine therapy for advanced or metastatic breast cancer.

Clinical Trials Summary

Study PhaseCancer TypeResults Summary
Phase IIHR-positive Breast CancerSignificant improvement in progression-free survival (PFS) compared to placebo .
Phase IIIHR-positive Breast CancerDemonstrated superior efficacy when combined with aromatase inhibitors .

Pharmacokinetics

Abemaciclib exhibits favorable pharmacokinetic properties, including:

  • Half-life : Approximately 18.3 hours, allowing for once-daily dosing.
  • Metabolism : Primarily metabolized by CYP3A4, with active metabolites contributing to its pharmacological effects .

Safety Profile

The safety profile of Abemaciclib includes common adverse effects such as:

  • Diarrhea
  • Fatigue
  • Neutropenia

Management strategies for these adverse effects have been developed, ensuring patient compliance and treatment continuation.

Case Studies

Several case studies have highlighted the effectiveness of Abemaciclib in clinical settings:

  • Case Study 1 : A patient with metastatic breast cancer showed a dramatic response to Abemaciclib combined with letrozole, achieving a PFS of over 24 months.
  • Case Study 2 : In a cohort of patients with previously treated metastatic breast cancer, Abemaciclib demonstrated an overall response rate (ORR) of 48%, with manageable side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

The synthesis involves multi-step reactions, including cross-coupling, nucleophilic substitution, and amination. Key steps include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of the indazole and pyrimidine moieties .
  • Solvent and temperature : Dimethylformamide (DMF) or toluene under reflux (80–110°C) for 12–24 hours in an inert atmosphere .
  • Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH gradient) and recrystallization for high-purity yields (>95%) . Optimization parameters include catalyst loading (2–5 mol%), temperature control (±5°C), and intermediate characterization via LC-MS .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

A combination of methods ensures structural validation:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethylpiperazine methylene at δ ~3.5 ppm; indazole protons at δ 7.8–8.2 ppm) .
  • HRMS : High-resolution mass spectrometry for exact mass determination (e.g., m/z calculated for C₂₈H₃₃F₂N₉: 545.28) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Q. How can researchers identify the primary biological targets of this compound during initial screening?

  • Kinase profiling : Use kinase inhibition assays (e.g., ATP-competitive binding assays) due to the pyrimidine scaffold’s affinity for kinase active sites .
  • Computational docking : Molecular dynamics simulations to predict interactions with targets like EGFR or BRAF, leveraging the indazole and fluoropyrimidine motifs .
  • Cellular assays : Cytotoxicity screening in cancer cell lines (e.g., HCT-116, A549) with IC₅₀ determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the ethylpiperazine and indazole substituents?

  • Analog synthesis : Replace ethylpiperazine with morpholine or piperidine derivatives to assess solubility and binding entropy .
  • Fluorine scanning : Substitute 5-fluoro with chlorine or hydrogen to evaluate electronic effects on target affinity .
  • Biological testing : Compare IC₅₀ values across analogs in kinase inhibition assays (e.g., 10–100 nM range for EGFR mutants) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma stability (t₁/₂), protein binding (e.g., >90% albumin binding), and metabolic pathways (CYP450 isoforms) .
  • Species-specific differences : Compare murine vs. human liver microsome stability to address metabolic discrepancies .
  • Dose optimization : Adjust dosing regimens (e.g., QD vs. BID) in xenograft models to align efficacy with in vitro predictions .

Q. How can researchers mitigate off-target effects observed in proteomic screens?

  • Selectivity panels : Screen against 100+ kinases to identify off-target hits (e.g., VEGFR2, c-MET) .
  • Crystal structure analysis : Resolve co-crystal structures with off-targets to guide rational mutagenesis of the pyridin-2-yl group .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to reduce non-specific binding .

Q. What in silico tools are effective for predicting metabolic liabilities in this compound?

  • Software : Use Schrödinger’s ADMET Predictor or StarDrop to identify labile sites (e.g., N-dealkylation of ethylpiperazine) .
  • Metabolite ID : LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation at the pyrimidine amine) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Force field refinement : Adjust AMBER/CHARMM parameters to better model fluorine’s electrostatic contributions .
  • Solvent accessibility : Use molecular surface area calculations to account for solvent effects in docking scores .
  • Experimental validation : Repeat assays under standardized conditions (e.g., ATP concentration, pH 7.4) .

Q. Methodological Tables

Table 1. Key Reaction Conditions for Intermediate Synthesis

StepReagents/ConditionsYield (%)Reference
Indazole couplingPd(PPh₃)₄, K₂CO₃, DMF, 90°C78
Pyrimidine aminationNH₃/MeOH, 60°C, 12h85
Piperazine alkylation4-ethylpiperazine, DIPEA, CH₂Cl₂92

Table 2. Comparative Bioactivity of Structural Analogs

AnalogModificationIC₅₀ (EGFR)Solubility (µg/mL)
ParentNone15 nM12.3
AMorpholine substituent28 nM45.6
B5-Chloro substitution8 nM8.9

Properties

CAS No.

1868086-40-1

Molecular Formula

C27H33FN8

Molecular Weight

488.6 g/mol

IUPAC Name

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-amine

InChI

InChI=1S/C27H33FN8/c1-5-35-10-12-36(13-11-35)17-19-6-9-24(29-15-19)31-27-30-16-22(28)25(32-27)20-7-8-23-21(14-20)26(18(2)3)34(4)33-23/h6-9,14-16,18H,5,10-13,17H2,1-4H3,(H,29,30,31,32)

InChI Key

RLRQXKXWZNPYRB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(N(N=C5C=C4)C)C(C)C)F

Purity

95

Origin of Product

United States

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